molecular formula C19H20N2O2S B2564443 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 921558-26-1

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2564443
CAS No.: 921558-26-1
M. Wt: 340.44
InChI Key: XUBXJGNPVKKFGP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

    Acylation Reaction: The benzothiazole derivative is then subjected to an acylation reaction with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-6-5-7-16-18(15)21-19(24-16)20-17(22)11-14-9-8-12(2)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBXJGNPVKKFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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